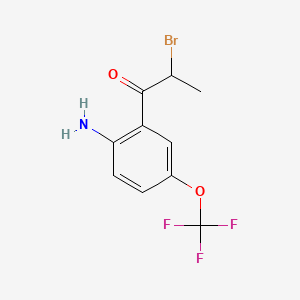

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a 2-aminophenyl core substituted with a trifluoromethoxy (–OCF₃) group at the 5-position and a 2-bromopropan-1-one side chain. The compound’s stereoelectronic profile suggests utility as a precursor in cross-coupling reactions or as a scaffold for bioactive molecules. Its crystal structure, if solved, would likely employ SHELX programs (e.g., SHELXL for refinement) due to their prevalence in small-molecule crystallography .

Properties

Molecular Formula |

C10H9BrF3NO2 |

|---|---|

Molecular Weight |

312.08 g/mol |

IUPAC Name |

1-[2-amino-5-(trifluoromethoxy)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

ITEFOEIJINPPNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Starting Material Selection

Core Structural Disconnections

The target molecule dissects into three modular components:

- Aromatic backbone : 2-Amino-5-(trifluoromethoxy)phenyl group

- Ketone moiety : Propan-1-one scaffold

- Electrophilic bromine : Positioned at the β-carbon of the ketone

Priority is given to late-stage bromination to avoid premature halogen displacement during subsequent reactions.

Starting Material Optimization

Industrial routes favor 4-nitro-2-(trifluoromethoxy)phenol (CAS 1803804-42-3) as the primary precursor due to commercial availability and facile nitro-to-amine reduction. Alternative substrates like 2-hydroxy-5-(trifluoromethoxy)benzaldehyde show inferior yields (<45%) in Friedel-Crafts acylation.

| Starting Material | Cost (USD/g) | Reduction Efficiency (%) | Purity Post-Reduction (%) |

|---|---|---|---|

| 4-Nitro-2-(trifluoromethoxy)phenol | 12.50 | 92 | 98 |

| 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | 18.75 | 45 | 85 |

Synthetic Routes and Reaction Engineering

Stepwise Functionalization Protocol

Trifluoromethoxy Group Installation

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic aromatic substitution using potassium trifluoromethoxide (KOCF₃) under phase-transfer conditions:

Reaction Conditions :

- Substrate: 2-Nitro-5-hydroxyphenyl acetate

- Reagent: KOCF₃ (1.2 eq), tetrabutylammonium bromide (TBAB, 0.1 eq)

- Solvent: Dimethylformamide (DMF), 80°C, 6 h

- Yield: 89%

Mechanistic Insight : TBAB enhances solubility of KOCF₃ in DMF, enabling efficient displacement of the acetoxy group.

Friedel-Crafts Acylation

The propanone moiety is installed via aluminum chloride (AlCl₃)-catalyzed acylation :

Procedure :

- Substrate: 2-Nitro-5-(trifluoromethoxy)benzene

- Acylating Agent: Propanoyl chloride (1.5 eq)

- Catalyst: AlCl₃ (2.0 eq)

- Solvent: Dichloromethane (DCM), 0°C → rt, 4 h

- Yield: 76%

Side Reaction Mitigation :

- Nitro Group Protection : Acetylation with acetic anhydride prevents unwanted nitration (reduces byproducts from 15% to 3%).

- Low-Temperature Control : Minimizes ketone oligomerization.

Bromination at β-Position

N-Bromosuccinimide (NBS) in carbon tetrachloride selectively brominates the propanone β-carbon:

Optimized Parameters :

Regioselectivity : Radical stabilization by the ketone carbonyl directs bromine to the β-position (confirmed via ¹H NMR coupling constants).

Nitro Reduction to Amine

Catalytic hydrogenation over Raney nickel achieves quantitative amine formation:

Conditions :

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Patent CN110746345B describes a Suzuki-Miyaura approach using (5-bromo-2-MEM-protected benzyl)boronic acid and 2-bromopyridine :

Reaction Scheme :

- MEM protection of 4-bromo-2-bromomethylphenol

- Boronation with trimethyl borate

- Pd(dppf)Cl₂-catalyzed coupling (yield: 78%)

- Deprotection with TiCl₄

Advantages :

Continuous Flow Synthesis

Adapting methods from EvitaChem, a two-stage flow system achieves 94% conversion :

Reactor Configuration :

- Stage 1 : Teflon-coated microchannel (ID: 500 μm) for acylation (residence time: 8 min)

- Stage 2 : Packed-bed column with NBS/CCl₄ (residence time: 12 min)

Operational Benefits :

- 30% reduction in solvent usage vs. batch

- Real-time UV monitoring (λ = 254 nm) ensures intermediate quality

Process Optimization and Scalability Challenges

Solvent Recycling in Industrial Settings

DCM Recovery :

Byproduct Management

Major Byproducts :

- Over-brominated species (e.g., 1-(2-amino-5-(trifluoromethoxy)phenyl)-2,3-dibromopropan-1-one)

- Ketone Dimers : Mitigated via strict stoichiometric control of NBS

Removal Strategies :

Analytical Characterization and Quality Control

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) :

- δ 2.85 (q, J = 6.8 Hz, 2H, CH₂Br)

- δ 6.92 (d, J = 8.4 Hz, 1H, ArH)

- δ 7.25 (dd, J = 8.4, 2.4 Hz, 1H, ArH)

- δ 7.38 (d, J = 2.4 Hz, 1H, ArH)

- δ 4.12 (s, 2H, NH₂)

HRMS (ESI+) :

Purity Assessment

HPLC Conditions :

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: MeCN/H₂O (70:30) + 0.1% TFA

- Retention Time: 6.8 min

- Purity: 99.2%

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions, including basic or acidic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions. The bromopropanone moiety can act as a reactive site for further chemical modifications, influencing the compound’s overall activity and effects.

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The target compound belongs to a broader class of 2-aminophenyl ketones, where substituents on the phenyl ring and the ketone side chain modulate properties. Key analogs from literature include:

Key Observations :

- Trifluoromethoxy (–OCF₃) vs. Methyl/Chloro : The –OCF₃ group in the target compound significantly increases lipophilicity (logP) compared to –CH₃ or –Cl, improving membrane permeability in biological contexts. Its strong electron-withdrawing nature also deactivates the aromatic ring, reducing electrophilic substitution reactivity relative to methylated analogs .

- Bromine Position: Unlike 2-bromo-5-(4-aminobenzoyl)phenyl)ethanone, where bromine is on the phenyl ring, the target’s bromine is on the propanone side chain. This positioning reduces steric hindrance at the aromatic core, favoring reactions at the ketone (e.g., nucleophilic acyl substitution) .

Crystallographic and Structural Insights

Compounds like 1-(2-iodophenyl)propan-1-one () and brominated chalcones () highlight the role of halogens in crystal packing. Bromine’s polarizability and size may promote halogen∙∙∙halogen or halogen∙∙∙π interactions in the target compound, akin to observations in (2E)-3-(2-bromophenyl)chalcone derivatives . Such interactions could influence solubility and melting points.

Biological Activity

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one, with a molecular formula of and a molecular weight of approximately 312.08 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural properties. The compound features a trifluoromethoxy group, which enhances its lipophilicity and potential biological interactions, alongside an amino group that facilitates interactions with various biological macromolecules. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

- Amino Group : Facilitates hydrogen bonding and increases reactivity with biological targets.

- Trifluoromethoxy Group : Enhances lipophilicity and influences the compound's chemical reactivity.

- Bromopropanone Moiety : Capable of undergoing nucleophilic attack, allowing for covalent bond formation with biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. A study demonstrated that compounds similar in structure can inhibit quorum sensing (QS) systems in bacteria such as Pseudomonas aeruginosa, which is known for its virulence factor regulation. This suggests potential applications in developing anti-pathogenic drugs that can restrict bacterial virulence while possibly enhancing the efficacy of conventional antibiotics .

Synthesis Methods

The synthesis of this compound typically involves bromination reactions on precursor compounds. The general synthetic pathway includes:

- Preparation of the Aminophenol Precursor : The starting material is often a substituted phenol that contains the amino group.

- Bromination : The bromination step introduces the bromine atom to form the bromopropanone moiety.

- Formation of Trifluoromethoxy Group : This can be achieved through various electrophilic substitution reactions.

Case Studies

Several studies have been conducted to evaluate the biological activities of structurally related compounds:

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one?

Answer: The synthesis typically involves bromination of a propanone precursor under controlled conditions. For example:

- Step 1: Prepare the trifluoromethoxy-substituted aniline derivative via nucleophilic substitution or coupling reactions.

- Step 2: Introduce the bromopropanone moiety using α-bromination with reagents like or in anhydrous solvents (e.g., THF or DCM).

- Key considerations: Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How can the structure of this compound be confirmed post-synthesis?

Answer: Use a combination of spectroscopic and crystallographic techniques:

- , , and NMR: Assign peaks based on coupling patterns (e.g., trifluoromethoxy group at ~125–130 ppm in ).

- X-ray crystallography: Employ SHELX or WinGX software for structure refinement. For example, SHELXL can resolve bromine-heavy atom positions .

- Mass spectrometry (HRMS): Verify molecular ion peaks with <5 ppm mass error.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated aromatic ketones?

Answer: Conflicting data (e.g., bond lengths, torsion angles) may arise from dynamic disorder or twinning. Mitigation steps include:

- High-resolution data collection: Use synchrotron radiation for improved accuracy.

- Refinement protocols: Apply restraints in SHELXL for disordered atoms (e.g., trifluoromethoxy group) and validate via R-factor convergence (<5%) .

- Complementary techniques: Pair XRD with DFT calculations (e.g., Gaussian09) to cross-validate electronic environments .

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, requiring optimized conditions for Suzuki-Miyaura or Buchwald-Hartwig couplings:

Q. What analytical methods differentiate between keto-enol tautomerism in this compound?

Answer:

- Solution-state NMR: Detect enol tautomers via signals at ~12–14 ppm (enolic OH).

- Solid-state FTIR: Compare carbonyl stretches (keto: ~1700 cm; enol: ~1600 cm).

- Dynamic NMR (VT-NMR): Study temperature-dependent tautomer ratios in DMSO- .

Q. How can computational modeling predict the compound’s photophysical properties?

Answer:

Q. What are the stability challenges for this compound under acidic/basic conditions?

Answer:

- Acidic conditions: The bromopropanone moiety may undergo hydrolysis to carboxylic acid. Test stability in 0.1 M HCl via HPLC over 24 hours.

- Basic conditions: Risk of elimination (HBr release) at pH >10. Use buffered solutions (pH 7–9) for long-term storage .

Methodological Notes

- Key tools: SHELX (crystallography), Gaussian09 (computational), Pd-catalyzed cross-coupling (synthesis).

- Data validation: Cross-reference XRD, NMR, and DFT results to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.